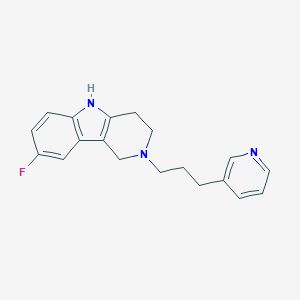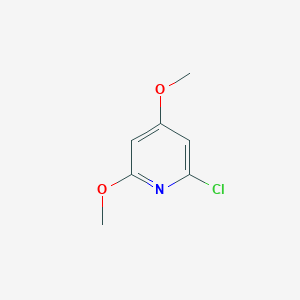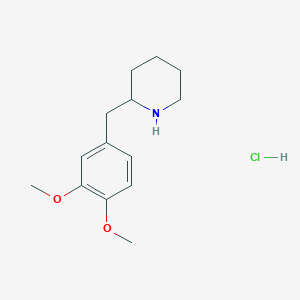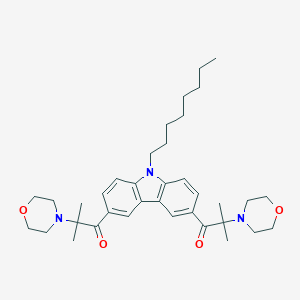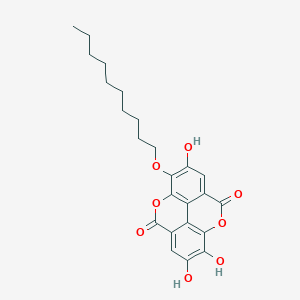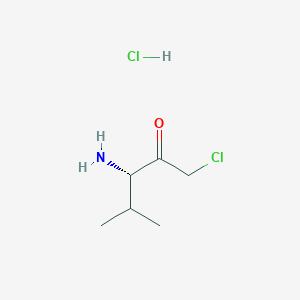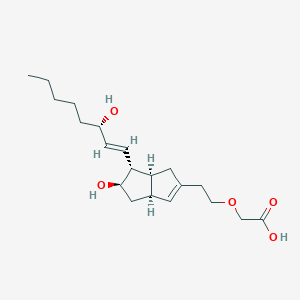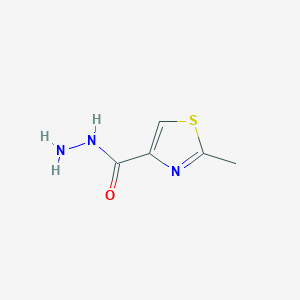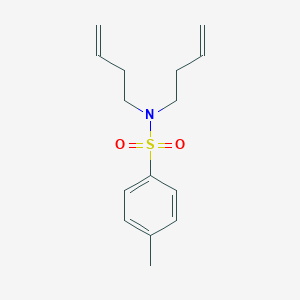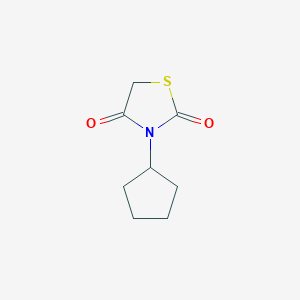
2,4-Thiazolidinedione,3-cyclopentyl-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Thiazolidinedione,3-cyclopentyl-(9CI), also known as pioglitazone, is a synthetic compound that belongs to the class of thiazolidinediones. It is commonly used as an antidiabetic drug to treat type 2 diabetes mellitus. Pioglitazone has been shown to improve glucose metabolism and insulin sensitivity in patients with type 2 diabetes by activating peroxisome proliferator-activated receptors (PPARs). In addition to its clinical use, pioglitazone has also been extensively studied in scientific research for its mechanism of action, biochemical and physiological effects, and potential applications.
科学的研究の応用
Pioglitazone has been widely studied in scientific research for its potential applications in various fields. One of the major areas of research is its use as an antidiabetic drug. Pioglitazone has been shown to improve glycemic control and reduce insulin resistance in patients with type 2 diabetes. It has also been studied for its potential use in the treatment of non-alcoholic fatty liver disease, a condition that is commonly associated with insulin resistance and metabolic syndrome.
作用機序
The mechanism of action of 2,4-Thiazolidinedione,3-cyclopentyl-(9CI) involves activation of PPARs, a group of nuclear receptors that regulate gene expression involved in glucose and lipid metabolism. Pioglitazone binds to PPARγ receptors, which are primarily expressed in adipose tissue, liver, and skeletal muscle. Activation of PPARγ leads to increased insulin sensitivity, decreased hepatic glucose production, and improved lipid metabolism.
生化学的および生理学的効果
Pioglitazone has been shown to have several biochemical and physiological effects in addition to its antidiabetic properties. It has been shown to reduce inflammation and oxidative stress in various tissues, including adipose tissue, liver, and cardiovascular system. Pioglitazone has also been shown to improve endothelial function and reduce the risk of cardiovascular events in patients with type 2 diabetes.
実験室実験の利点と制限
Pioglitazone has several advantages as a research tool. It is a well-established drug with a known mechanism of action and safety profile. It is also readily available and relatively inexpensive. However, there are also some limitations to its use in lab experiments. Pioglitazone has a relatively low potency compared to other PPARγ agonists, which may limit its effectiveness in certain experimental settings. In addition, it may have off-target effects that could complicate data interpretation.
将来の方向性
There are several potential future directions for research on 2,4-Thiazolidinedione,3-cyclopentyl-(9CI). One area of interest is its potential use in the treatment of other metabolic disorders, such as obesity and metabolic syndrome. It has also been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's disease. In addition, there is ongoing research on the development of more potent and selective PPARγ agonists that could have improved efficacy and fewer off-target effects.
合成法
The synthesis of 2,4-Thiazolidinedione,3-cyclopentyl-(9CI) involves the reaction of 5-(4-bromophenyl)-2,4-thiazolidinedione with cyclopentylmagnesium bromide in the presence of a palladium catalyst. The resulting product is then purified by column chromatography to obtain 2,4-Thiazolidinedione,3-cyclopentyl-(9CI) as a white crystalline powder.
特性
CAS番号 |
102936-72-1 |
|---|---|
製品名 |
2,4-Thiazolidinedione,3-cyclopentyl-(9CI) |
分子式 |
C8H11NO2S |
分子量 |
185.25 g/mol |
IUPAC名 |
3-cyclopentyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C8H11NO2S/c10-7-5-12-8(11)9(7)6-3-1-2-4-6/h6H,1-5H2 |
InChIキー |
RWIQDOGXWSLSDO-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)N2C(=O)CSC2=O |
正規SMILES |
C1CCC(C1)N2C(=O)CSC2=O |
同義語 |
2,4-Thiazolidinedione,3-cyclopentyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



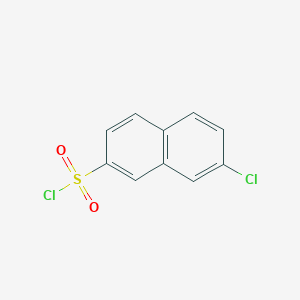
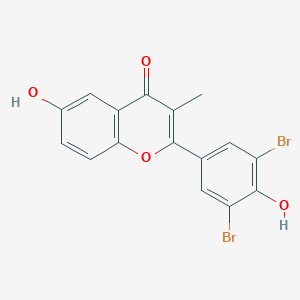
![4-amino-4,5-dihydro-6H-cyclopenta[b]thiophen-6-one hydrochloride](/img/structure/B11222.png)
